(R)-3-羟基异丁酸钠

描述

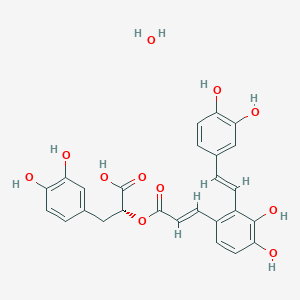

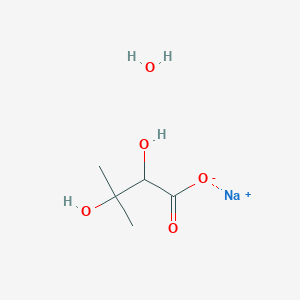

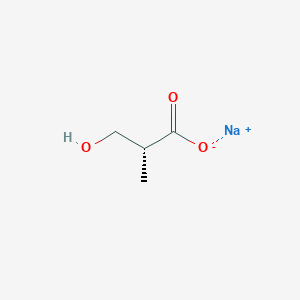

“®-3-Hydroxyisobutyric acid sodium salt” is a chemical compound that is a sodium salt form of ®-3-Hydroxyisobutyric acid . It is a type of organic compound that contains a carboxylic acid group with a hydroxyl group on the third carbon atom . The sodium salt form is often used to improve the solubility of the compound in aqueous solutions .

科学研究应用

Energy Storage: Sodium-Ion Batteries (SIBs)

Sodium-ion batteries (SIBs) have garnered attention as promising alternatives to lithium-ion batteries (LIBs) due to their abundant reserves and lower cost. While LIBs have been commercialized, the uneven distribution of lithium resources and continuous consumption have led to price increases. SIBs offer an attractive solution for large-scale energy storage. However, further improvements are needed in terms of energy/power densities, fast-charging capability, and cyclic stability .

Anode and Cathode Materials:- Characterization Methods : Techniques like X-ray diffraction, electron microscopy, and spectroscopy help analyze material properties .

- Separators : Researchers investigate separator materials to prevent short circuits and enhance safety .

Pharmaceutical Applications

®-3-Hydroxyisobutyric acid sodium salt: has been used to improve the aqueous solubility of ®-lipoic acid (LA), a potent antioxidant. LA is known for its potential health benefits, including its role in managing oxidative stress and supporting metabolic health .

作用机制

Target of Action

The primary target of ®-3-Hydroxyisobutyric acid sodium salt, also known as DTXSID20746675, sodium-®-3-hydroxyisobutyrate, MFCD17215934, or RBJZIQZDAZLXEK-AENDTGMFSA-M, is the enzyme 3-hydroxyisobutyrate dehydrogenase . This enzyme plays a crucial role in the metabolism of branched-chain amino acids .

Mode of Action

®-3-Hydroxyisobutyric acid sodium salt interacts with its target enzyme, 3-hydroxyisobutyrate dehydrogenase, by serving as a substrate . The enzyme catalyzes the oxidation of ®-3-Hydroxyisobutyric acid to form 3-hydroxyisobutyryl-CoA, a key intermediate in the valine catabolic pathway .

Biochemical Pathways

The compound is involved in the valine catabolic pathway, which is part of the larger metabolic pathway of branched-chain amino acids . The downstream effects of this pathway include the production of energy and the synthesis of other important biomolecules.

Pharmacokinetics

Its metabolism likely involves the action of 3-hydroxyisobutyrate dehydrogenase and other enzymes in the valine catabolic pathway .

Result of Action

The action of ®-3-Hydroxyisobutyric acid sodium salt results in the production of 3-hydroxyisobutyryl-CoA, an intermediate in the valine catabolic pathway . This pathway ultimately leads to the production of energy and other important biomolecules.

Action Environment

The action, efficacy, and stability of ®-3-Hydroxyisobutyric acid sodium salt are likely influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target enzyme, 3-hydroxyisobutyrate dehydrogenase .

属性

IUPAC Name |

sodium;(2R)-3-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJZIQZDAZLXEK-AENDTGMFSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746675 | |

| Record name | Sodium (2R)-3-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (2R)-3-hydroxy-2-methylpropanoate | |

CAS RN |

1228078-57-6 | |

| Record name | Sodium (2R)-3-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)

![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)

![(R,R)-[COD]Ir[Ph2PThrePHOX], 97%](/img/structure/B6336335.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine tetrahydrochloride, 98% (S,S)-PDP](/img/structure/B6336337.png)

![Dichlorobis[3-(diphenylphosphino]propylamine]ruthenium(II), 97%](/img/structure/B6336345.png)

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)

![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)